REACTION_SMILES
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[C:23]([O:24][CH:25]([CH3:26])[CH3:27])(=[O:28])[CH3:29].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[N:12]=[N+:13]=[N-:14])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[NH2:12])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)C
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Name
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CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
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Name
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|
Type
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product
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Smiles
|
CC(N)C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:23]([O:24][CH:25]([CH3:26])[CH3:27])(=[O:28])[CH3:29].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[N:12]=[N+:13]=[N-:14])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([CH:10]([CH3:11])[NH2:12])[c:15]2[cH:16][c:17]([C:21]#[N:22])[cH:18][cH:19][cH:20]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(=O)OC(C)C
|
Name
|
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N=[N+]=[N-])C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(Cc1ccc(Cl)cc1)c1cccc(C#N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |